molecular formula C10H6O5 B8089495 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B8089495
M. Wt: 206.15 g/mol
InChI Key: SLPOZBYDRWPSBE-UHFFFAOYSA-N
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Description

3-Carboxy-6-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. 3-Carboxy-6-hydroxycoumarin, in particular, is characterized by the presence of a carboxyl group at the third position and a hydroxyl group at the sixth position on the coumarin ring. This compound exhibits unique chemical properties that make it valuable for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-6-hydroxycoumarin can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction. In this method, salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form the coumarin ring. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of 3-Carboxy-6-hydroxycoumarin often involves the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are also explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Carboxy-6-hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Carboxy-6-hydroxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carboxy-6-hydroxycoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Carboxy-6-hydroxycoumarin is unique due to the specific positioning of both the carboxyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in biological systems and makes it a valuable tool in various research applications .

Properties

IUPAC Name

6-hydroxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPOZBYDRWPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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